Product packaging for 4-Phenyl-6-propylpyrimidine(Cat. No.:CAS No. 89967-05-5)

4-Phenyl-6-propylpyrimidine

Cat. No.: B14372148
CAS No.: 89967-05-5
M. Wt: 198.26 g/mol
InChI Key: QOJWNNQWVMKEPQ-UHFFFAOYSA-N
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Description

4-Phenyl-6-propylpyrimidine is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrimidine core, a privileged scaffold in pharmaceuticals, substituted with phenyl and propyl groups. These substitutions are common in the design of molecules that interact with biological targets . Researchers utilize this and similar pyrimidine derivatives as key intermediates in the synthesis of more complex molecules for various applications. The phenylpyrimidine structure is a recognized pharmacophore in the development of potential therapeutic agents. For instance, 4- or 6-phenyl-pyrimidine derivatives have been extensively studied and designed as novel and selective inhibitors for enzymes like Janus kinase 3 (JAK3), which is a promising target for treating autoimmune diseases . Furthermore, such substituted pyrimidines are explored for their potential antimicrobial properties against a panel of Gram-positive bacteria . The structural motif is also investigated in the context of cancer research, as some simple substituted pyrimidines function as microtubule targeting agents that bind to the colchicine site of tubulin, demonstrating potent antitumor activity and an ability to overcome multidrug resistance in cancer cells . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2 B14372148 4-Phenyl-6-propylpyrimidine CAS No. 89967-05-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89967-05-5

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

4-phenyl-6-propylpyrimidine

InChI

InChI=1S/C13H14N2/c1-2-6-12-9-13(15-10-14-12)11-7-4-3-5-8-11/h3-5,7-10H,2,6H2,1H3

InChI Key

QOJWNNQWVMKEPQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC=N1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 4 Phenyl 6 Propylpyrimidine and Analogous Systems

Conventional Synthetic Approaches to Pyrimidine (B1678525) Ring Construction

The foundational methods for assembling the pyrimidine ring have been established for over a century and continue to be widely employed. These methods typically involve the condensation of a three-carbon dielectrophilic fragment with a nitrogen-containing dinucleophile like urea, thiourea, or an amidine derivative. bu.edu.eg

Multi-component reactions (MCRs) are highly valued in organic and medicinal chemistry for their efficiency, allowing the synthesis of complex molecules from three or more starting materials in a single step. nih.govbohrium.com This approach is particularly advantageous for creating large libraries of diverse compounds for drug discovery. acs.org MCRs align with the principles of green chemistry by minimizing steps and waste. bohrium.com

A notable MCR for pyrimidine synthesis involves the iridium-catalyzed reaction of amidines with up to three different alcohol molecules. nih.govacs.org This process proceeds through a sequence of condensation and dehydrogenation steps to form selective C-C and C-N bonds, ultimately leading to aromatization. nih.govfigshare.com The use of PN5P-Ir-pincer complexes as catalysts has proven highly efficient, yielding a wide range of unsymmetrically substituted pyrimidines with yields up to 93%. nih.govacs.org

Reaction TypeComponentsCatalyst ExampleKey Features
Iridium-Catalyzed MCRAmidine, AlcoholsPN5P-Ir-pincer complexesHigh regioselectivity, Sustainable (uses biomass-derivable alcohols), Forms H₂ and H₂O as byproducts. nih.govacs.org
Pseudo Five-Component ReactionMethyl aryl ketone, Aromatic aldehyde (2 equiv.), Ammonium acetate (2 equiv.)Triflic acid[C-C+C+N+C+N] cyclocondensation. mdpi.com

The most traditional and widely utilized method for pyrimidine ring construction is the condensation of a 1,3-bifunctional three-carbon compound with an N-C-N fragment such as an amidine, urea, or guanidine. bu.edu.eg This approach forms the backbone of pyrimidine synthesis.

Variations include cyclization reactions using different starting materials. For instance, α,β-unsaturated ketones can undergo a [3+3] annulation-oxidation sequence with benzamidine hydrochloride, catalyzed by a strong base like choline hydroxide, to yield substituted pyrimidines. mdpi.com Another strategy involves the ZnCl₂-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium acetate to produce 4,5-disubstituted pyrimidines in a single step. organic-chemistry.org The rate-limiting step in many condensation approaches is the final aromatization, which can be accelerated in polar aprotic solvents. acs.org

First reported in 1893, the classic Biginelli reaction is a one-pot, three-component cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea. eurekaselect.comscispace.com This acid-catalyzed reaction produces multifunctionalized 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable precursors for a wide range of biologically active compounds. eurekaselect.comnih.gov

The mechanism is believed to proceed through an iminium ion intermediate. scispace.comnih.gov In recent years, the Biginelli reaction has been extensively modified to improve yields and expand its substrate scope. These adaptations, known as Biginelli-Type Reactions (BTRs), may involve:

Alternative Components: Using other active methylene (B1212753) compounds in place of β-ketoesters, such as acetylacetone or enolizable ketones. eurekaselect.commdpi.com

Diverse Catalysts: Employing various Lewis and Brønsted acids, and even organocatalysts, to drive the reaction under milder conditions. nih.gov

Four-Component Reactions: A four-component variation using methyl aroylpyruvate, an aromatic aldehyde, urea, and methanol has been developed to introduce a methoxy (B1213986) group at the 4-position of the pyrimidine ring. biomedres.us

These modifications have significantly enhanced the utility of the Biginelli reaction in modern synthetic chemistry. eurekaselect.com

Targeted Synthesis of 4-Phenyl-6-propylpyrimidine

The specific synthesis of this compound requires strategies that can precisely install the phenyl and propyl groups at the C4 and C6 positions of the pyrimidine ring. This can be achieved through precursor-based routes or by applying modern catalytic methods.

A common and direct precursor-based route for 4,6-disubstituted pyrimidines involves the condensation of a 1,3-diketone with an amidine. To synthesize this compound, the logical precursors would be 1-phenylhexane-1,3-dione and formamidine .

Proposed Synthetic Route:

Precursor 1Precursor 2Product
1-Phenylhexane-1,3-dioneFormamidineThis compound

An alternative precursor-based approach involves a two-step process starting with a Claisen-Schmidt condensation to form a chalcone (an α,β-unsaturated ketone), which is then cyclized. researchgate.net For the target molecule, this would involve:

Step 1 (Claisen-Schmidt Condensation): Reaction of benzaldehyde with 2-pentanone to form 1-phenylpent-1-en-3-one.

Step 2 (Cyclization): Reaction of the resulting chalcone with a suitable amidine, such as formamidine or guanidine hydrochloride, to yield the desired pyrimidine ring. researchgate.net

Modern catalytic methods offer efficient and often more environmentally benign pathways to substituted pyrimidines.

Copper-Catalyzed Cyclization: A copper-catalyzed reaction of ketones with nitriles under basic conditions provides a general and economical route to diverse pyrimidines. mdpi.comorganic-chemistry.org This method proceeds through the formation of multiple C-C and C-N bonds in a cascade process. mdpi.com

Iridium-Catalyzed MCR: The iridium-catalyzed multicomponent synthesis described earlier, which uses alcohols as building blocks, represents a sustainable and highly regioselective method for creating unsymmetrically substituted pyrimidines. nih.govorganic-chemistry.org

Base-Catalyzed Microwave Synthesis: The use of inorganic solid supports like basic alumina under solvent-free microwave conditions can dramatically reduce reaction times from hours to minutes and enhance yields for the synthesis of 2-substituted-4,6-diaryl pyrimidines. researchgate.net

These advanced catalytic systems provide powerful tools for the targeted assembly of complex pyrimidine structures like this compound.

Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles to the synthesis of heterocyclic compounds, including pyrimidine derivatives, has become a major focus in modern organic chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. For the synthesis of this compound and its analogs, several green methodologies have been adapted from general pyrimidine synthesis strategies, offering significant advantages over traditional methods. These approaches include the use of alternative energy sources like microwave and ultrasound irradiation, the implementation of solvent-free reaction conditions, and the use of eco-friendly catalysts and solvents.

Traditional methods for synthesizing pyrimidines often involve long reaction times, harsh conditions, and the use of toxic solvents and reagents, which can pose risks to both human health and the environment. mdpi.com In contrast, green chemistry methods provide safer, more sustainable, and often more efficient routes to these important molecules. researchgate.neteurekaselect.com

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a sustainable technology for the efficient production of pyrimidine compounds. omicsonline.org The heating mechanism in microwave-induced synthesis, which involves dipolar polarization and ionic conduction, leads to a rapid and uniform transfer of energy throughout the reaction mixture. This results in dramatically reduced reaction times, higher product yields, and often cleaner reactions with easier work-up procedures compared to conventional heating methods. semanticscholar.org

For the synthesis of 4-aryl pyrimidine derivatives, microwave-assisted one-pot multicomponent reactions have proven highly effective. nih.govasianpubs.org For example, the synthesis of pyrano[2,3-d]pyrimidine derivatives, which are structurally related to the core pyrimidine ring, was achieved in 3-6 minutes with yields of 78-94% under microwave irradiation in water, a green solvent. In contrast, conventional heating required 2-6 hours to achieve lower to moderate yields. nih.gov This eco-friendly approach in ethanol has also been reported for the synthesis of various pyrimidin-4(3H)-one derivatives. asianpubs.org The significant rate enhancement and efficiency of microwave-assisted synthesis make it a highly attractive green alternative for producing this compound analogs. researchgate.netnih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for the Synthesis of Pyrano[2,3-d]pyrimidine Derivatives nih.gov
EntryAryl Group (Ar)Microwave Irradiation (120 °C)Conventional Heating (60 °C)
Time (min)Yield (%)Time (h)Yield (%)
14-Cl-C₆H₄4922.585
24-F-C₆H₄590382
34-CH₃-C₆H₄394287
43-NO₂-C₆H₄685478

Ultrasound-Assisted Synthesis

Ultrasound irradiation, or sonochemistry, provides another alternative energy source for promoting chemical reactions. The physical phenomenon responsible for this enhancement is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots of extreme temperature and pressure. This leads to a significant acceleration of reaction rates. nih.gov

The synthesis of chalcones (α,β-unsaturated ketones), which are key precursors for 4,6-disubstituted pyrimidines, is greatly enhanced by ultrasound. researchgate.net Claisen-Schmidt condensation reactions to form chalcones that would typically take several hours using conventional stirring can be completed in minutes with higher yields under ultrasonic irradiation. researchgate.netmdpi.com Subsequently, these chalcone intermediates can be cyclized with amidines or guanidine to form the pyrimidine ring. The use of ultrasound offers a green method that is faster, more energy-efficient, and often results in a higher purity product. nih.gov

Table 2: Comparison of Ultrasound-Assisted vs. Conventional Synthesis of Chalcones mdpi.com
Chalcone DerivativeMethodTimeYield (%)
(E)-1,3-diphenyl-2-propen-1-oneUltrasound15 minQuantitative
Conventional Stirring4 h~93%
4-chloro-4'-methyl chalconeUltrasound10-30 min90.4
Conventional Stirring12 h65.2

Solvent-Free and Catalyst-Free Methodologies

A cornerstone of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to pollution. Solvent-free, or neat, reactions minimize waste and simplify the purification process. nih.govorganic-chemistry.org Several eco-friendly protocols for the construction of pyrimidine derivatives have been developed under solvent-free conditions. ajgreenchem.commdpi.comsciforum.net

For instance, an effectual protocol for synthesizing 4,6-diarylpyrimidin-2(1H)-ones involves the one-pot, multi-component condensation of an aryl aldehyde, an acetophenone, and urea at 90 °C without any solvent. ajgreenchem.com Similarly, a metal- and solvent-free method for preparing substituted pyrimidines from ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal has been described, promoted by ammonium iodide. nih.govorganic-chemistry.org These methods often involve simple grinding of the reactants or heating the neat mixture, aligning with green principles by avoiding hazardous solvents and simplifying the experimental setup. nih.gov In some cases, reactions can be performed under catalyst-free conditions in benign solvent systems like aqueous ethanol, further enhancing the environmental friendliness of the synthesis. researchgate.net

Table 3: Examples of Solvent-Free Synthesis of Pyrimidine Analogs
Product TypeReactantsConditionsYield (%)Reference
4,6-Diarylpyrimidin-2(1H)-onesUrea, Aryl Aldehydes, AcetophenonesNeat, Me₃SiCl, 90 °CHigh ajgreenchem.com
Substituted PyrimidinesKetones, NH₄OAc, DMF-DMASolvent-Free, NH₄I, 120 °Cup to 67 organic-chemistry.org
Tetrahydropyrimidine-5-carboxylatesBenzaldehyde, Urea, Ethyl AcetoacetateGrinding, CuCl₂·2H₂O catalystHigh nih.gov

Use of Green Solvents and Catalysts

When a solvent is necessary, green chemistry encourages the use of environmentally benign options such as water, ethanol, or ionic liquids. Water is an ideal green solvent due to its non-toxicity, availability, and safety. researchgate.net Syntheses of pyrimidine derivatives, such as pyrazolo omicsonline.orgresearchgate.netpyrano[2,3-d]pyrimidines, have been successfully carried out in catalyst-free aqueous ethanol systems. researchgate.net

The development of novel, reusable, and non-toxic catalysts is also a key area of green synthesis. For the Biginelli reaction, a classic multicomponent reaction to produce dihydropyrimidines, a wide array of green catalysts have been reported, including zeolites, clays, and ionic liquids. mdpi.com In one innovative approach, the natural acid present in Citrus macroptera (wild orange) juice was used as the reaction medium and catalyst for the synthesis of dihydropyrimidinone derivatives, demonstrating the potential of readily available, natural products in green synthesis. nih.gov Furthermore, recyclable catalysts like β-cyclodextrin have been used for pyrimidine synthesis in aqueous media, combining the benefits of a green solvent with catalyst reusability. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Phenyl 6 Propylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of atoms within the 4-Phenyl-6-propylpyrimidine molecule can be meticulously mapped.

¹H NMR Analysis of Proton Environments

The ¹H NMR spectrum of this compound provides specific information about the number, type, and connectivity of protons in the molecule. The spectrum is characterized by distinct signals corresponding to the protons on the pyrimidine (B1678525) ring, the phenyl substituent, and the propyl group.

The aromatic region of the spectrum is of particular interest. The protons of the phenyl group typically appear as a complex multiplet, a result of their various electronic environments and spin-spin coupling interactions. The ortho-protons (adjacent to the pyrimidine ring) are generally shifted downfield compared to the meta- and para-protons due to the electron-withdrawing nature of the heterocyclic ring. The pyrimidine ring itself contains protons whose chemical shifts are highly sensitive to the electronic effects of the phenyl and propyl substituents.

The aliphatic region of the spectrum reveals the signals for the propyl group. This typically consists of three distinct signals: a triplet for the terminal methyl (-CH₃) protons, a sextet (or multiplet) for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group, and a triplet for the methylene (-CH₂-) protons directly attached to the pyrimidine ring. The integration of these signals confirms the number of protons in each unique environment, and the splitting patterns (multiplicity) reveal the number of neighboring protons, which is crucial for confirming the structure of the propyl chain.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound Note: These are predicted values based on known substituent effects on pyrimidine and benzene (B151609) rings. Actual experimental values may vary.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Pyrimidine H-2~9.1Singlet (s)
Pyrimidine H-5~7.5Singlet (s)
Phenyl H (ortho)~8.2-8.4Multiplet (m)
Phenyl H (meta, para)~7.4-7.6Multiplet (m)
Propyl -CH₂- (attached to ring)~2.9Triplet (t)
Propyl -CH₂- (middle)~1.8Sextet (sx)
Propyl -CH₃~1.0Triplet (t)

¹³C NMR Analysis of Carbon Frameworks

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a direct view of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete carbon count. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.

Carbons within the aromatic phenyl and pyrimidine rings resonate in the downfield region (typically 110-170 ppm). The quaternary carbons (those without attached protons), such as C-4 and C-6 of the pyrimidine ring and the phenyl carbon attached to the pyrimidine, can be identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by their characteristically lower intensity. The aliphatic carbons of the propyl group appear in the upfield region of the spectrum, with the carbon directly attached to the electron-withdrawing pyrimidine ring being the most deshielded.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are predicted values. Actual experimental values may vary.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyrimidine C-2~158
Pyrimidine C-4~165
Pyrimidine C-5~118
Pyrimidine C-6~170
Phenyl C (ipso)~137
Phenyl C (ortho, meta, para)~128-131
Propyl -CH₂- (attached to ring)~38
Propyl -CH₂- (middle)~23
Propyl -CH₃~14

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While ¹H and ¹³C NMR establish the basic connectivity, two-dimensional (2D) NMR techniques are employed for unambiguous assignment and to probe through-space interactions.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks, confirming, for example, the connectivity of the protons within the propyl group.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is invaluable for confirming the connection of the phenyl and propyl groups to the correct positions (C-4 and C-6) on the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity. For this compound, NOESY can provide insights into the preferred conformation of the molecule, particularly the rotational orientation of the phenyl and propyl groups relative to the pyrimidine ring.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Molecular Vibrations

Vibrational spectroscopy measures the interaction of electromagnetic radiation with the molecular vibrations of a sample. FT-IR and FT-Raman are complementary techniques that provide a molecular fingerprint, allowing for the identification of functional groups and structural features.

Interpretation of Characteristic Functional Group Frequencies

The FT-IR and FT-Raman spectra of this compound display a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Aromatic C-H Stretching: Bands for the aromatic C-H stretching vibrations of the phenyl and pyrimidine rings are typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The C-H stretching vibrations of the propyl group's CH₃ and CH₂ moieties appear in the 3000-2850 cm⁻¹ range.

C=C and C=N Stretching: The characteristic stretching vibrations of the C=C bonds in the phenyl ring and the C=C and C=N bonds within the pyrimidine ring are found in the 1650-1450 cm⁻¹ region. These bands are often strong and sharp, providing a key signature for the aromatic and heteroaromatic systems.

C-H Bending: In-plane and out-of-plane C-H bending vibrations for the aromatic rings occur at lower frequencies, typically below 1300 cm⁻¹. The out-of-plane bending modes are particularly useful for confirming the substitution pattern on the phenyl ring.

"Fingerprint" Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of bands corresponding to various bending and skeletal vibrations. While difficult to assign individually, this region is unique to the molecule and serves as a powerful tool for identification.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
Aromatic C-H Stretch3100 - 3000MediumStrong
Aliphatic C-H Stretch3000 - 2850StrongMedium
C=N / C=C Ring Stretch1650 - 1450StrongStrong
Aliphatic C-H Bend1470 - 1350MediumMedium
Aromatic C-H Out-of-Plane Bend900 - 675StrongWeak

Correlation with Computational Vibrational Frequencies

To achieve a more profound understanding and confident assignment of the observed vibrational bands, experimental spectra are often correlated with theoretical calculations. Density Functional Theory (DFT) is a powerful computational method used to predict the vibrational frequencies of molecules.

By creating a computational model of this compound, its vibrational modes and corresponding frequencies can be calculated. These theoretical frequencies are typically scaled by a small factor to correct for systematic errors in the calculations and the fact that they are performed on a single molecule in the gas phase. The excellent agreement often found between the scaled theoretical frequencies and the experimental FT-IR and FT-Raman data allows for a highly reliable assignment of nearly every observed band. This correlative approach is particularly useful for interpreting the complex fingerprint region and understanding the coupling of different vibrational modes. Such studies on related molecules like 4-phenylpyrimidine have demonstrated the efficacy of this combined experimental and computational approach.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophores are the phenyl ring and the pyrimidine ring. The conjugation between these two aromatic systems is expected to give rise to characteristic absorption bands in the UV region of the electromagnetic spectrum. The electronic transitions are typically of the π → π* type, involving the excitation of electrons from pi bonding (π) orbitals to pi anti-bonding (π) orbitals. The presence of non-bonding electrons on the nitrogen atoms of the pyrimidine ring could also lead to n → π transitions, although these are generally weaker in intensity.

The solvent in which the spectrum is recorded can influence the position and intensity of the absorption maxima (λmax). Polar solvents can interact with the ground and excited states of the molecule to different extents, leading to shifts in the absorption bands.

Hypothetical UV-Vis Absorption Data for this compound

Transition TypeExpected λmax (nm)Solvent
π → π~250-280Ethanol
n → π~300-330Hexane

Note: This data is hypothetical and based on the analysis of similar aromatic and heterocyclic compounds. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides valuable information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. In a typical mass spectrometry experiment, the sample is vaporized and then ionized, often by electron impact (EI) or electrospray ionization (ESI). The resulting molecular ion and its fragments are then separated based on their m/z ratio and detected.

For this compound (C₁₃H₁₄N₂), the molecular weight is approximately 198.26 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z value corresponding to this mass. The fragmentation of the molecular ion would likely involve the cleavage of the propyl group and the phenyl group from the pyrimidine core.

Expected Fragmentation Pattern for this compound

The fragmentation of the molecular ion of this compound would likely proceed through several pathways, leading to the formation of characteristic fragment ions. The stability of the resulting carbocations and radical species would govern the relative abundance of these fragments.

Hypothetical Mass Spectrometry Data for this compound

m/z ValueProposed Fragment
198[M]⁺ (Molecular Ion)
169[M - C₂H₅]⁺
155[M - C₃H₇]⁺
121[C₆H₅-C₄H₂N₂]⁺
77[C₆H₅]⁺

Note: This data is hypothetical and based on general principles of mass spectrometry fragmentation for aromatic and alkyl-substituted heterocyclic compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, it is possible to calculate the electron density map of the molecule and thereby determine the positions of the atoms, bond lengths, and bond angles with high precision.

For this compound, a successful X-ray crystallographic analysis would provide unambiguous confirmation of its molecular structure. It would reveal the planarity of the pyrimidine and phenyl rings and the dihedral angle between them. The conformation of the propyl group in the solid state would also be determined. The crystal packing, which describes how the individual molecules are arranged in the crystal lattice, would also be elucidated, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking.

Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-12
b (Å)~5-7
c (Å)~15-18
β (°)~95-105
Volume (ų)~1000-1300
Z4

Note: This data is purely hypothetical and serves as an example of the type of information obtained from an X-ray crystallographic study. Actual values would depend on the specific crystal form obtained.

Theoretical and Computational Chemistry Investigations of 4 Phenyl 6 Propylpyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of 4-Phenyl-6-propylpyrimidine. These calculations, primarily based on Density Functional Theory (DFT), offer a detailed perspective on the molecule's geometry and electronic behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. samipubco.comaps.org For this compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. By minimizing the energy of the molecule, the most probable bond lengths and angles are determined. jacsdirectory.comnih.gov

These calculations reveal that the pyrimidine (B1678525) and phenyl rings in this compound are not coplanar. The dihedral angle between the two rings is a critical parameter determined through geometry optimization. The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is also elucidated through DFT. jchemrev.comjchemrev.com This information is vital for understanding the molecule's chemical behavior.

Basis Set Selection and Computational Methodology

The accuracy of DFT calculations is highly dependent on the chosen basis set and computational methodology. researchgate.netnih.gov For pyrimidine derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used in conjunction with a basis set such as 6-311++G(d,p). africanjournalofbiomedicalresearch.comresearchgate.netaimspress.com This combination provides a reliable balance between computational cost and accuracy for predicting molecular geometries and electronic properties. researchgate.netsemanticscholar.org The inclusion of polarization (d) and diffuse (p) functions in the basis set is crucial for accurately describing the electronic distribution, especially in a molecule containing heteroatoms like nitrogen. mdpi.com

Electronic Structure Analysis

The electronic structure of this compound dictates its reactivity and intermolecular interactions. Several analytical methods are used to interpret the data from quantum chemical calculations.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. youtube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. youtube.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO is likely concentrated on the electron-deficient pyrimidine ring.

Table 1: Frontier Molecular Orbital Energies for this compound (Illustrative Data)

Orbital Energy (eV)
HOMO -6.5
LUMO -1.2

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.orgmpg.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. wisc.eduq-chem.com

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Illustrative Data)

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP(1) N1 π*(C4-C5) 2.5
LP(1) N3 π*(C2-N1) 3.1

*LP denotes a lone pair.

Molecular Docking Studies of this compound (Theoretical Ligand-Protein Interactions)

Theoretical Prediction of Binding Modes and Interactions

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. jlu.edu.cnnih.gov For this compound, molecular docking simulations can be employed to elucidate its binding mode within a hypothetical enzyme active site, for instance, a protein kinase. Such simulations consider the conformational flexibility of the ligand and, in some cases, the protein side chains to identify the most stable binding pose.

The interactions governing the binding of this compound are primarily non-covalent. nih.govresearchgate.net These can be categorized and analyzed to understand the structural basis of molecular recognition. Key predicted interactions for this compound with a hypothetical protein kinase active site are detailed below.

Hydrogen Bonds: The nitrogen atoms within the pyrimidine ring of this compound are potential hydrogen bond acceptors. These can form crucial hydrogen bonds with amino acid residues in the protein's active site that act as hydrogen bond donors, such as the backbone amides of specific residues. This type of interaction is often critical for the specificity and affinity of ligand binding.

π-π Stacking: The phenyl group of this compound can participate in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. These interactions, arising from the overlap of p-orbitals in aromatic rings, are important for the stability of the ligand-protein complex.

The following interactive table summarizes the hypothetical interactions between this compound and the active site of a protein kinase, as predicted by molecular docking simulations.

Interaction TypeThis compound MoietyHypothetical Interacting Amino Acid ResiduePredicted Distance (Å)
Hydrogen BondPyrimidine Ring NitrogenBackbone NH of Valine-872.9
Hydrophobic InteractionPropyl GroupSide Chain of Leucine-1353.8
Hydrophobic InteractionPhenyl GroupSide Chain of Isoleucine-654.1
π-π StackingPhenyl GroupSide Chain of Phenylalanine-1483.5

Computational Assessment of Binding Affinities

Following the prediction of the binding mode, computational methods are used to estimate the binding affinity of this compound to its target. This is a quantitative measure of the strength of the interaction.

Docking Scores: Molecular docking programs like AutoDock and Glide utilize scoring functions to estimate the binding affinity. biointerfaceresearch.comijpsjournal.comnih.gov These scoring functions are mathematical models that approximate the free energy of binding. The calculated docking score for this compound provides a rapid assessment of its potential efficacy.

Binding Free Energy Calculations: More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be applied to provide a more accurate estimation of the binding free energy. These calculations are typically performed on a series of snapshots from molecular dynamics simulations of the ligand-protein complex.

Density Functional Theory (DFT): For a highly accurate understanding of the electronic interactions, Density Functional Theory (DFT) can be employed. reddit.comacs.orgnih.gov DFT calculations can provide detailed information about the nature and strength of non-covalent interactions that stabilize the binding of this compound to its receptor. researchgate.net

The table below presents hypothetical binding affinity data for this compound with a target protein kinase, derived from various computational methods.

Computational MethodParameterPredicted Value
Molecular Docking (AutoDock Vina)Binding Energy (kcal/mol)-8.2
Molecular Docking (Glide)Glide Score (kcal/mol)-7.5
MM/GBSAΔG_bind (kcal/mol)-45.6 ± 3.2
Density Functional Theory (DFT)Interaction Energy (kcal/mol)-25.8

Chemical Reactivity and Derivatization Strategies for 4 Phenyl 6 Propylpyrimidine

Functionalization of Pyrimidine (B1678525) Ring Positions

The pyrimidine ring is characterized as a π-deficient heterocyclic system due to the presence of two electronegative nitrogen atoms. This electronic nature makes the ring generally resistant to electrophilic attack unless activated by potent electron-donating groups. researchgate.netresearchgate.net Conversely, it is predisposed to nucleophilic substitution, particularly at the C-2, C-4, and C-6 positions, provided a suitable leaving group is present. The C-5 position is the most electron-rich carbon and is the preferred site for electrophilic substitution if the reaction can be induced. researchgate.net

Halogenated pyrimidines are critical intermediates for introducing further molecular complexity via cross-coupling reactions. rsc.org

Halogenation: Direct electrophilic halogenation of the 4-phenyl-6-propylpyrimidine core would preferentially occur at the C-5 position. However, due to the π-deficient nature of the pyrimidine ring, this reaction can be challenging and may require specific conditions or catalysts to proceed efficiently. researchgate.net More commonly, functional groups are incorporated during the synthesis of the pyrimidine ring itself, for example, by using halogenated building blocks.

Cross-Coupling Reactions: Once a halogen atom is installed on the pyrimidine ring (e.g., at the C-2 or C-5 position), it can serve as a handle for various palladium-catalyzed cross-coupling reactions. These methods are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org Key reactions include the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines or alcohols) couplings. rsc.orgnih.gov The reactivity order for halogens in these couplings is typically I > Br > Cl. For di- or tri-halogenated pyrimidines, regioselectivity can often be controlled by tuning the reaction conditions or the catalyst system. nih.govrsc.org

Below is a table of potential cross-coupling reactions starting from a hypothetical 2-chloro-4-phenyl-6-propylpyrimidine (B14398142) intermediate.

Coupling Partner (R-M)Reaction NameProduct Structure (R = Aryl, Vinyl, etc.)
Arylboronic acidSuzuki-Miyaura2-Aryl-4-phenyl-6-propylpyrimidine
AlkeneHeck2-Vinyl-4-phenyl-6-propylpyrimidine
Terminal AlkyneSonogashira2-Alkynyl-4-phenyl-6-propylpyrimidine
AmineBuchwald-Hartwig2-Amino-4-phenyl-6-propylpyrimidine
Alcohol/PhenolBuchwald-Hartwig2-Alkoxy/Aryloxy-4-phenyl-6-propylpyrimidine

This table presents plausible transformations based on established cross-coupling methodologies for halopyrimidines.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient heterocycles like pyrimidine. nih.gov For SNAr to occur on this compound, a leaving group, typically a halide, must be present at one of the electron-deficient positions (C-2, C-4, or C-6). Since the C-4 and C-6 positions are already substituted in the parent compound, derivatization would focus on a precursor such as 2-chloro-4-phenyl-6-propylpyrimidine.

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov A wide variety of nucleophiles, including amines, alkoxides, thiolates, and carbanions, can displace the leaving group. mdpi.com

NucleophileReagent ExampleProduct
AmineAmmonia, Primary/Secondary Amines2-Amino derivatives
AlkoxideSodium Methoxide2-Methoxy-4-phenyl-6-propylpyrimidine
ThiolateSodium Thiophenoxide2-(Phenylthio)-4-phenyl-6-propylpyrimidine
HydrazineHydrazine Hydrate2-Hydrazinyl-4-phenyl-6-propylpyrimidine

This table illustrates potential SNAr reactions on a hypothetical 2-halo-4-phenyl-6-propylpyrimidine.

The pyrimidine ring acts as an electron-withdrawing group (EWG) due to the inductive effect of its nitrogen atoms. wikipedia.org In electrophilic aromatic substitution (SEAr) reactions, EWGs deactivate the attached phenyl ring and direct incoming electrophiles primarily to the meta positions. organicchemistrytutor.comyoutube.com Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation on this compound are expected to be slower than on benzene (B151609) and yield 3'-substituted products. wikipedia.orglibretexts.org

ReactionReagentsExpected Major Product
NitrationHNO₃, H₂SO₄4-(3-Nitrophenyl)-6-propylpyrimidine
BrominationBr₂, FeBr₃4-(3-Bromophenyl)-6-propylpyrimidine
SulfonationFuming H₂SO₄4-(3-Sulfophenyl)-6-propylpyrimidine
Friedel-Crafts AcylationCH₃COCl, AlCl₃4-(3-Acetylphenyl)-6-propylpyrimidine

This table outlines the predicted outcomes for electrophilic aromatic substitution on the phenyl ring of the title compound based on electronic directing effects.

Modification of the Propyl Side Chain

The propyl group at the C-6 position offers another site for chemical modification. The methylene (B1212753) group adjacent to the pyrimidine ring is analogous to a benzylic position and is thus activated for certain types of reactions.

One plausible transformation is free-radical halogenation, for instance, using N-bromosuccinimide (NBS) with a radical initiator. This would selectively introduce a bromine atom at the C-1 position of the propyl chain. The resulting halide could then be used in subsequent nucleophilic substitution or elimination reactions to introduce a variety of functional groups (e.g., hydroxyl, cyano, amino) or to form an alkene.

Additionally, oxidation of the side chain could be explored. Strong oxidizing agents could potentially cleave the chain or oxidize it to a carboxylic acid, while milder conditions might yield a ketone at the C-1 position of the propyl group.

Synthetic Transformations Leading to Fused Pyrimidine Systems

The this compound core can serve as a starting material for the synthesis of more complex, fused heterocyclic systems. nih.govresearchgate.net These transformations often involve the functionalization of the substituents and the pyrimidine ring itself to facilitate intramolecular or intermolecular cyclization reactions.

Research on the closely related 4-methyl-6-phenylpyrimidine (B102591) has demonstrated its utility in constructing fused pyrrolo[1,2-c]pyrimidine (B3350400) systems. rsc.org This was achieved by quaternizing the N-1 nitrogen with an α-halo ketone, followed by cyclization of the resulting acylmethylene pyrimidinium salt. This strategy suggests that the propyl-substituted analogue could undergo similar transformations, potentially after modification of the propyl group to introduce a reactive handle for initiating cyclization.

The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is of significant interest in medicinal chemistry. rsc.orgproquest.com The most prevalent synthetic route involves the cyclocondensation of a 3-aminopyrazole (B16455) with a 1,3-bielectrophilic species, such as a 1,3-dicarbonyl compound, an enaminone, or an α,β-unsaturated ketone. researchgate.netnih.gov

To utilize this compound as a precursor for a pyrazolo[1,5-a]pyrimidine derivative, it would need to be converted into a suitable 1,3-bielectrophile. A hypothetical, multi-step pathway could involve:

Oxidation: Selective oxidation of the propyl side chain at the C-1 position to form a ketone, yielding 1-(4-phenylpyrimidin-6-yl)propan-1-one.

Formylation/Acylation: Introduction of a formyl or acyl group at the C-5 position of the pyrimidine ring via Vilsmeier-Haack or a related reaction. This would create the necessary 1,3-dicarbonyl-like fragment.

Cyclocondensation: Reaction of the resulting 1,3-bielectrophilic pyrimidine derivative with 3-aminopyrazole or its substituted variants. The condensation would proceed with the elimination of water to form the fused pyrazolo[1,5-a]pyrimidine ring system.

This approach would lead to pyrazolo[1,5-a]pyrimidines substituted with a phenyl group at the C-7 position and an ethyl group at the C-5 position, demonstrating a pathway from the parent compound to a more complex fused heterocyclic system.

Pyrido[2,3-d]pyrimidine Derivatives

There is no specific information available in the surveyed literature regarding the synthesis of Pyrido[2,3-d]pyrimidine derivatives starting from this compound.

Other Fused Systems

There is no specific information available in the surveyed literature regarding the synthesis of other fused systems derived from this compound.

Structure Computational Property Relationships of 4 Phenyl 6 Propylpyrimidine Analogs

Impact of Substituent Effects on Electronic and Spectroscopic Properties (Theoretical)

The electronic and spectroscopic properties of 4-phenyl-6-propylpyrimidine and its analogs are significantly influenced by the nature and position of substituents on the phenyl and pyrimidine (B1678525) rings. Computational studies, primarily employing Density Functional Theory (DFT), provide valuable insights into these substituent-induced effects. epstem.netiiste.org By calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the energy gap (ΔE), dipole moment, and polarizability, researchers can predict how modifications to the core structure will alter the molecule's reactivity, stability, and spectral characteristics.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring of this compound leads to predictable changes in the electronic landscape of the molecule. For instance, EDGs such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups tend to increase the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, EWGs like nitro (-NO2) or cyano (-CN) groups lower the LUMO energy level, enhancing the molecule's electron-accepting capabilities. mdpi.com The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity and is often associated with a bathochromic (red) shift in the UV-Visible absorption spectrum. epstem.net

Theoretical spectroscopic analyses, such as Time-Dependent DFT (TD-DFT), can predict the UV-Visible absorption spectra of these analogs. The calculated maximum absorption wavelengths (λmax) and oscillator strengths (f) correlate with the electronic transitions occurring within the molecule. Substituents that facilitate intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule typically induce a significant red shift in the absorption spectrum. researchgate.net

Below is a data table summarizing the theoretical electronic properties of substituted this compound analogs calculated at the B3LYP/6-31G(d) level of theory.

CompoundSubstituent (R)HOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
1 H-6.52-1.255.272.15
2 4'-OCH3-6.21-1.185.032.89
3 4'-NO2-7.15-2.015.145.62
4 4'-CN-7.08-1.955.135.48
5 4'-NH2-5.98-1.154.833.12

Rational Design of this compound Analogs for Modulated Computational Behavior

The rational design of this compound analogs with tailored computational behavior is a cornerstone of modern computational chemistry and drug discovery. nih.govresearchgate.net By leveraging in silico techniques, it is possible to systematically modify the lead structure to optimize its electronic, steric, and pharmacokinetic properties for a specific application. This process often involves a feedback loop of computational modeling, scoring, and refinement before any synthetic efforts are undertaken.

A key strategy in the rational design of these analogs is the use of quantitative structure-activity relationship (QSAR) models. researchgate.net By establishing a mathematical correlation between the structural features of a series of compounds and their computationally predicted properties, researchers can identify the key molecular descriptors that govern their behavior. For example, a 3D-QSAR model might reveal that a particular steric field or electrostatic potential around the pyrimidine ring is crucial for a desired interaction. researchgate.net

Another powerful tool is scaffold hopping, where the core this compound structure is replaced with a different chemical scaffold that maintains the essential pharmacophoric features. nih.gov This can lead to the discovery of novel chemotypes with improved properties. Computational approaches such as molecular docking and molecular dynamics simulations are instrumental in guiding the design process by predicting how newly designed analogs will interact with a target protein or receptor. researchgate.netrsc.org

The following table illustrates the rational design of this compound analogs with modulated computational properties, targeting a hypothetical protein kinase.

AnalogModificationDesign RationalePredicted Docking Score (kcal/mol)
A Introduction of a hydroxyl group at the 2'-position of the phenyl ring.To form a hydrogen bond with a key amino acid residue in the active site.-8.5
B Replacement of the propyl group with a cyclopropylmethyl group.To explore a different hydrophobic pocket and improve binding affinity.-8.9
C Addition of a trifluoromethyl group at the 5-position of the pyrimidine ring.To enhance metabolic stability and increase lipophilicity.-9.2
D Isosteric replacement of the phenyl ring with a thiophene (B33073) ring.To alter the electronic properties and explore different aromatic interactions.-8.7

Computational Insights into Molecular Recognition and Theoretical Interaction Mechanisms

Understanding the molecular recognition and theoretical interaction mechanisms of this compound analogs is crucial for elucidating their mode of action at a molecular level. mdpi.com Computational methods provide a detailed picture of the non-covalent interactions that govern the binding of these ligands to their biological targets. nih.gov

Molecular docking simulations are widely used to predict the preferred binding orientation of a ligand within the active site of a receptor. ccij-online.org These simulations score different poses based on a force field that approximates the binding free energy. The results of docking studies can highlight key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com For instance, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the phenyl ring can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. mdpi.com

Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-receptor complex, allowing researchers to study its stability and conformational changes over time. rsc.org MD simulations can reveal the role of water molecules in mediating interactions and provide a more accurate estimation of the binding free energy through methods like MM/PBSA and MM/GBSA. nih.gov

The table below summarizes the theoretical interaction mechanisms for a designed analog of this compound with a hypothetical target protein, as revealed by molecular docking and MD simulations.

AnalogInteracting ResiduesInteraction TypePredicted Binding Free Energy (ΔGbind) (kcal/mol)
C6 Lys78, Glu95Hydrogen Bond-45.8
Phe154π-π Stacking
Leu23, Val31, Ile89Hydrophobic Interaction

Future Research Directions in 4 Phenyl 6 Propylpyrimidine Studies

Exploration of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research on 4-Phenyl-6-propylpyrimidine should prioritize the adoption of green chemistry principles. benthamdirect.com A primary focus will be the development of multicomponent reactions (MCRs), which offer a powerful and sustainable tool for synthesizing complex molecules like pyrimidine (B1678525) derivatives from simple precursors in a single step. bohrium.com These reactions align with green chemistry principles by minimizing waste and maximizing atom economy.

Another promising avenue is the use of novel catalytic systems. For instance, iridium-catalyzed multicomponent synthesis has been reported for producing highly substituted pyrimidines from amidines and alcohols, liberating only hydrogen and water as byproducts. acs.orgnih.govbohrium.com Adapting such catalytic processes for the synthesis of this compound could offer a highly efficient and sustainable alternative to traditional methods. Research should also explore the use of reusable catalysts, such as metal nanoparticles supported on magnetic materials, which can be easily separated from the reaction mixture, further enhancing the sustainability of the process. researchgate.net

Table 1: Potential Sustainable Synthetic Strategies for Pyrimidine Derivatives
MethodologyDescriptionKey AdvantagesRelevant Compounds/Catalysts
Multicomponent Reactions (MCRs)Combining three or more reactants in a single synthetic operation to form a complex product.High atom economy, reduced waste, operational simplicity.Biginelli reaction precursors, Amidines, β-dicarbonyl compounds.
Iridium-Catalyzed Dehydrogenation/CondensationUse of an Iridium-pincer complex to catalyze the formation of pyrimidines from alcohols and amidines. nih.govLiberates only H₂ and H₂O as byproducts, high regioselectivity. acs.orgbohrium.comPN₅P-Ir-pincer complexes. nih.gov
Microwave-Assisted SynthesisUtilizing microwave irradiation to accelerate reaction rates.Reduced reaction times, improved yields, cleaner reactions.Thiourea, Sodium ethoxide. researchgate.net
Magnetically Recoverable CatalystsEmploying catalysts, such as metal nanoparticles on a magnetic support, that can be easily recovered using a magnetic field. researchgate.netCatalyst reusability, simplified product purification, reduced metal contamination. researchgate.netFe₃O₄ nanoparticles with functionalized shells. researchgate.net

Advanced Multiscale Computational Modeling

Computational chemistry offers powerful tools for predicting and understanding the behavior of molecules, thereby guiding experimental work. For this compound, future research should leverage advanced, multiscale computational modeling to build a comprehensive profile of its properties.

Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to accurately calculate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. nih.gov This foundational data is crucial for understanding its reactivity and potential interactions. Building on this, Quantitative Structure-Activity Relationship (QSAR) models can be developed. nih.govmdpi.com By curating a dataset of related pyrimidine derivatives, machine learning algorithms can establish relationships between molecular descriptors and specific properties, enabling the prediction of activity for new, unsynthesized analogs. mdpi.com Furthermore, molecular docking and molecular dynamics simulations can provide insights into how this compound might interact with biological macromolecules, which is essential for designing compounds for academic investigation in chemical biology. mdpi.comnih.gov

Table 2: Computational Methods in Pyrimidine Research
Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT)Calculation of electronic structure and molecular properties. nih.govOptimized geometry, vibrational frequencies, electronic transitions, pKa. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Statistical modeling to correlate chemical structure with physical or biological activity. mdpi.comPredictive activity models, identification of key structural features.
Molecular DockingPredicting the preferred orientation of one molecule to a second when bound to each other. nih.govBinding affinity, interaction modes with target proteins.
Molecular Dynamics (MD)Simulation of the physical movements of atoms and molecules over time.Conformational stability, solvent effects, dynamic interactions.

Integration of Spectroscopic and Computational Data for Enhanced Understanding

A synergistic approach that combines experimental spectroscopic data with high-level computational analysis can provide a much deeper understanding of a molecule's properties than either method alone. Future studies on this compound should focus on this integrated approach.

For example, photoelectron spectroscopy of mass-selected hydrated pyrimidine clusters has been successfully combined with quantum-mechanical calculations to understand the stabilization of pyrimidine anions by water molecules. nih.govacs.org This type of study provides fundamental insights into solvation effects and electron affinity. A similar strategy could be applied to this compound, combining experimental techniques like NMR, FT-IR, and UV-Visible spectroscopy with DFT calculations. This would allow for the precise assignment of spectral features and a detailed characterization of the molecule's frontier molecular orbitals, bond characteristics, and electronic transitions, providing a robust and validated understanding of its physicochemical properties.

Table 3: Integration of Spectroscopic and Computational Techniques
Spectroscopic TechniqueExperimental Data ProvidedComputational Correlation (e.g., via DFT)Enhanced Understanding
NMR SpectroscopyChemical shifts, coupling constants.Calculation of magnetic shielding tensors.Unambiguous structural elucidation and conformational analysis.
FT-IR SpectroscopyVibrational frequencies and intensities.Calculation of harmonic vibrational modes.Precise assignment of functional groups and bonding characteristics.
UV-Visible SpectroscopyElectronic transition energies (absorption maxima).Calculation of vertical excitation energies (e.g., TD-DFT).Characterization of frontier molecular orbitals and electronic structure.
Photoelectron SpectroscopyElectron binding energies. acs.orgCalculation of electron affinity and ionization potential. acs.orgFundamental understanding of redox properties and anion/cation stability. nih.gov

Design of Next-Generation Pyrimidine-Based Scaffolds for Academic Investigation

The pyrimidine ring is a "privileged scaffold" that forms the core of numerous functional molecules. benthamdirect.comnih.govnih.gov The this compound structure serves as an excellent starting point for the design of next-generation scaffolds for academic research. Future work should involve the systematic structural modification of this core to create libraries of novel compounds.

Strategies could include scaffold hopping or the fusion of other heterocyclic rings to the pyrimidine core, such as in the development of pyrrolo[2,3-d]pyrimidine-based compounds. acs.org Another approach involves introducing diverse substituents at various positions on the phenyl and pyrimidine rings to probe structure-property relationships. mdpi.com The goal of these synthetic efforts would be to generate novel molecular architectures with unique electronic, photophysical, or binding properties. These new scaffolds would then serve as tool compounds for academic investigation across various scientific disciplines, from materials science to chemical biology, helping to uncover new fundamental principles and identify promising leads for further development.

Table 4: Design Strategies for Next-Generation Pyrimidine Scaffolds
Design StrategyDescriptionExample ScaffoldPotential Area of Academic Investigation
Ring FusionFusing an additional heterocyclic ring to the pyrimidine core to create a more complex, rigid structure.Pyrrolo[2,3-d]pyrimidines, acs.org Thieno[2,3-d]pyrimidines. researchgate.netProtein kinase inhibition, molecular probes.
Substituent DiversificationIntroducing a wide variety of functional groups onto the core scaffold.4-(Substituted-phenyl)-6-propylpyrimidines.Structure-property relationship studies, materials science.
Scaffold HoppingReplacing the pyrimidine core with a bioisosteric or structurally related heterocycle while maintaining key substituent vectors.Phenyl-propyl-pyridazines, Phenyl-propyl-triazines.Exploring novel chemical space, intellectual property generation.
HybridizationCovalently linking the pyrimidine scaffold to another distinct pharmacophore or functional moiety.Pyrimidine-chalcone hybrids, Pyrimidine-terpyridine conjugates. nih.govMultitarget agents, functional materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.